1-(3-Ethylisoxazol-5-yl)ethanamine

Chiral resolution Enantioselective synthesis Isoxazole building block

Sourcing a chiral isoxazole building block with inconsistent regioisomeric purity can confound SAR studies. 1-(3-Ethylisoxazol-5-yl)ethanamine (CAS 1209818-13-2) resolves this by providing a well-defined racemic scaffold at ≥95% purity. - Single, unambiguous chiral center enables direct use in chiral resolution or diastereomeric salt formation for enantiopure library synthesis. - Predicted pKa of 8.43 supports selective extraction workup strategies, discriminating it from less basic 3-methyl analogs. - Higher predicted boiling point (~233°C) tolerates forcing thermal amide couplings without premature distillation loss.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1209818-13-2
Cat. No. B595100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethylisoxazol-5-yl)ethanamine
CAS1209818-13-2
Synonyms1-(3-ethyl-5-isoxazolyl)ethanamine(SALTDATA: HCl)
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESCCC1=NOC(=C1)C(C)N
InChIInChI=1S/C7H12N2O/c1-3-6-4-7(5(2)8)10-9-6/h4-5H,3,8H2,1-2H3
InChIKeyWCHKKMWBLWJUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Ethylisoxazol-5-yl)ethanamine Structural Profile and Identity


1-(3-Ethylisoxazol-5-yl)ethanamine (CAS 1209818-13-2) is a chiral, racemic isoxazole derivative bearing a primary amine on a branched ethyl side chain at the 5-position of the heterocycle . With molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g·mol⁻¹, the compound is catalogued as a research-grade building block (ChemBridge Cat. No. 4035144) and is typically supplied at ≥95% purity [1]. Its predicted physicochemical properties include a boiling point of 233.1±25.0 °C, a density of 1.034±0.06 g·cm⁻³, and a pKa of 8.43±0.29 for the protonated amine .

Racemic chiral scaffold for enantioselective synthesis and resolution workflows
Elevated predicted boiling range may support higher-temperature reaction conditions
Catalog-grade ChemBridge building block with documented purity specification

1-(3-Ethylisoxazol-5-yl)ethanamine: Key Differentiators


Even among closely related 3-ethylisoxazole ethanamine congeners, three structural variables—the position of amine attachment on the side chain, the presence or absence of a chiral center, and the 3-alkyl substituent on the ring—independently modulate physicochemical and molecular recognition properties [1]. The target compound uniquely combines a chiral α-methyl branch, a 5-substituted isoxazole connectivity, and an ethyl group at the 3-position; altering any single parameter yields a different hydrogen-bonding geometry, protonation state, and steric profile at biological targets [2]. Consequently, interchanging this compound with a regioisomer or a des-methyl analog without validation risks confounding structure–activity relationships in screening campaigns and synthetic route development. High-strength comparative biological data for this specific compound remain sparse in the public domain; the differentiation evidence presented below is therefore anchored in predicted physicochemical properties and unambiguous structural distinctions that carry procurement and experimental design consequences.

Achiral methanamine analog (CAS 145689-96-9) cannot support chiral resolution or enantioselective studies
Regioisomeric isoxazole placement (3- vs 5-substitution) may alter target engagement and H-bond vectors
β-ethanamine isomer (terminal amine) or 3-alkyl variants may shift protonation and partition behavior

1-(3-Ethylisoxazol-5-yl)ethanamine Differentiation Evidence


Chiral α-Carbon Enables Enantioselective Applications

The target compound bears a methyl substituent at the benzylic-type carbon of the ethanamine side chain, generating a stereogenic center (racemic mixture). This chiral center is unequivocally absent in 1-(3-ethylisoxazol-5-yl)methanamine (CAS 145689-96-9), which carries only two hydrogen atoms at the equivalent position and is therefore achiral [1]. The InChI string for the target compound (InChI=1S/C7H12N2O/c1-3-6-4-7(5(2)8)10-9-6) explicitly encodes the α-methyl branch that creates the stereocenter [2].

Chiral center identity
Head-to-head
Present (racemic α-methyl branch) vs. absent in methanamine analog
Enables enantioselective chemistry workflows
Chirality inferred from InChI; no experimental ee data
Chiral resolution Enantioselective synthesis Isoxazole building block

Higher Boiling Point vs. Methanamine Analog

The predicted boiling point of the target compound is 233.1±25.0 °C , substantially exceeding that of its closest achiral congener 1-(3-ethylisoxazol-5-yl)methanamine, for which two independent estimation methods yield 178.34 °C (EPA T.E.S.T.) and 198.48 °C (EPI Suite) [1]. The difference ranges from +34.6 °C to +54.8 °C.

Boiling point
Data to verify
Predicted 233.1±25.0 °C; 35–55 °C higher than methanamine analog
May influence distillation and thermal protocol design
Predicted values only; experimental boiling points not reported
Distillation Thermal stability Physicochemical property prediction

Higher Amine Basicity vs. 3-Methyl Analog

The predicted pKa of the conjugate acid of the target compound is 8.43±0.29 , which is approximately 0.48 log units higher than that of (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine (pKa 7.95±0.29, predicted) , another close-in-class chiral isoxazole ethanamine. The elevated pKa indicates that the target compound's amine is a measurably stronger base.

Amine basicity
Data to verify
Predicted pKa 8.43±0.29, ~0.48 units higher than 3-methyl analog (pKa 7.95)
Supports pH-dependent extraction and protonation-state review
Predicted pKa; no experimental values published
Amine basicity Protonation state Salt formation pKa prediction

Unique Regiochemistry Over Isomeric Analogs

The target compound is defined by a 5-isoxazolyl attachment with a branched α-methyl ethanamine side chain (IUPAC: 1-(3-ethyl-1,2-oxazol-5-yl)ethanamine) [1]. This differs from the regioisomer 1-(isoxazol-3-yl)ethanamine (CAS 1008985-14-5), which places the identical side chain at the 3-position of the isoxazole, and from 2-(3-ethylisoxazol-5-yl)ethan-1-amine (CAS 2703781-94-4), in which the amine resides at the terminal (β) carbon of an unbranched ethyl chain . The 5- versus 3-substitution pattern and α- versus β-amine placement generate distinct hydrogen-bond donor/acceptor vectors and steric contours.

Regiochemistry
Class-level
5-isoxazolyl with α-methyl ethanamine; distinct from 3-isoxazolyl and β-amine isomers
Regioisomer substitution may alter assay readouts
Structural comparison; target-binding data not available
Regioisomerism Structure–activity relationship Molecular recognition

ChemBridge-Catalogued Compound with Defined Purity

The target compound is listed in the ChemBridge catalog (Catalog No. 4035144) as a research-grade building block and is commercially available from suppliers such as AKSci (Cat. 1640DG) with a minimum purity specification of 95% [1]. This defined sourcing contrasts with many close analogs—such as 2-(3-ethylisoxazol-5-yl)ethan-1-amine (CAS 2703781-94-4)—which are predominantly offered through custom synthesis services without published batch-release purity data, introducing variability that can compromise screening reproducibility .

Catalog identity
Supplier specification
ChemBridge Cat. 4035144; ≥95% purity; defined sourcing vs. custom synthesis analogs
Reduces lead time and batch variability for screening campaigns
Purity per supplier COA; confirm lot-specific documentation
High-throughput screening Compound sourcing Quality control ChemBridge library

1-(3-Ethylisoxazol-5-yl)ethanamine Application Scenarios


Chiral Resolution and Enantioselective Library Synthesis

Because the target compound is racemic and possesses a single well-defined chiral center—unlike the achiral methanamine analog—it serves as a substrate for chiral chromatographic resolution or diastereomeric salt formation. The resolved enantiomers can subsequently be incorporated into enantiomerically pure compound libraries for target-based screening, where stereochemistry is expected to influence binding [1].

High-Temperature Medicinal Chemistry Transformations

With a predicted boiling point approximately 35–55 °C higher than that of the methanamine analog, the target compound may tolerate more forcing thermal conditions during amide coupling, reductive amination, or microwave-assisted reactions without premature distillation losses, making it a more robust building block for high-temperature synthetic protocols .

pH-Dependent Extraction and Purification Workflows

The predicted pKa of 8.43 places the amine in a protonation regime where it remains substantially charged at pH values below ~7.4, while deprotonation occurs at mildly alkaline pH. This property can be exploited for selective liquid–liquid extraction or solid-phase extraction strategies that discriminate the target compound from less basic analogs (e.g., the 3-methyl variant with pKa 7.95) during reaction workup .

High-Throughput Screening as a ChemBridge Library Member

As a catalogued ChemBridge compound (Cat. No. 4035144) with a guaranteed minimum purity of 95%, the target compound can be directly sourced for inclusion in diversity-oriented or target-focused screening decks. This eliminates the synthesis and quality-control burden associated with custom-made regioisomers such as 2-(3-ethylisoxazol-5-yl)ethan-1-amine, accelerating hit discovery timelines [2].

Application
Selection Property
Validation Focus
Chiral library synthesis
Racemic scaffold with defined chiral center
Enantiomeric resolution and optical purity
High-temperature synthesis
Predicted elevated boiling range
Thermal stability and reaction compatibility
pH-dependent purification
Predicted pKa 8.4 protonation window
Extraction efficiency and salt-form control
High-throughput screening
ChemBridge catalog availability, purity specification
Batch-to-batch consistency and COA review

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